molecular formula C12H11NO4S B8323479 4-hydroxy-1-(4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

4-hydroxy-1-(4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

Cat. No. B8323479
M. Wt: 265.29 g/mol
InChI Key: HRJFEFHOQBDDMT-UHFFFAOYSA-N
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Patent
US08372837B2

Procedure details

A stirring suspension of 4-(benzyloxy)-1-(4-(methylsulfonyl)phenyl)-pyridine-2(1H)-one (3.0 g, 8.44 mmol) and palladium on activated carbon (1.63 g, 10 wt. %, wet, Aldrich) in THF (150 mL) and methanol (250 mL) was under hydrogen (balloon) for 1 hr. The resulting mixture was purged with nitrogen and then diluted with THF (150 mL) and methanol (50 mL). After stirring under nitrogen for 30 min, the mixture was filtered through a pad of CELITE® 545 filter aid and the filtrate was evaporated under reduced pressure to give 2.28 g crude product as a dark greenish solid. MS (ESI) 266 (M+H).
Name
4-(benzyloxy)-1-(4-(methylsulfonyl)phenyl)-pyridine-2(1H)-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][N:12]([C:15]2[CH:20]=[CH:19][C:18]([S:21]([CH3:24])(=[O:23])=[O:22])=[CH:17][CH:16]=2)[C:11](=[O:25])[CH:10]=1)C1C=CC=CC=1>[Pd].C1COCC1.CO>[OH:8][C:9]1[CH:14]=[CH:13][N:12]([C:15]2[CH:16]=[CH:17][C:18]([S:21]([CH3:24])(=[O:23])=[O:22])=[CH:19][CH:20]=2)[C:11](=[O:25])[CH:10]=1

Inputs

Step One
Name
4-(benzyloxy)-1-(4-(methylsulfonyl)phenyl)-pyridine-2(1H)-one
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(N(C=C1)C1=CC=C(C=C1)S(=O)(=O)C)=O
Name
Quantity
1.63 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring under nitrogen for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was purged with nitrogen
ADDITION
Type
ADDITION
Details
diluted with THF (150 mL) and methanol (50 mL)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of CELITE® 545
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC(N(C=C1)C1=CC=C(C=C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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